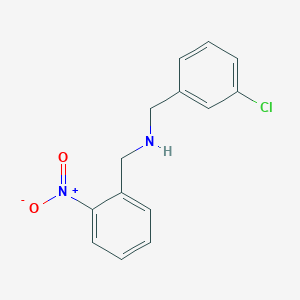
(3-Chloro-benzyl)-(2-nitro-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-benzyl)-(2-nitro-benzyl)-amine is an organic compound with the molecular formula C14H13ClN2O2 It is characterized by the presence of a chloro-substituted benzyl group and a nitro-substituted benzyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-benzyl)-(2-nitro-benzyl)-amine typically involves the reaction of 3-chlorobenzylamine with 2-nitrobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-benzyl)-(2-nitro-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, organic solvents, and bases.
Major Products Formed
Oxidation: Formation of corresponding amine derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(3-Chloro-benzyl)-(2-nitro-benzyl)-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-benzyl)-(2-nitro-benzyl)-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- (3-Chloro-benzyl)-(2-nitro-benzyl)-amine HBr
Uniqueness
This compound is unique due to the presence of both chloro and nitro substituents on the benzyl groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C14H13ClN2O2/c15-13-6-3-4-11(8-13)9-16-10-12-5-1-2-7-14(12)17(18)19/h1-8,16H,9-10H2 |
InChI Key |
CHYVJKDHUYKPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


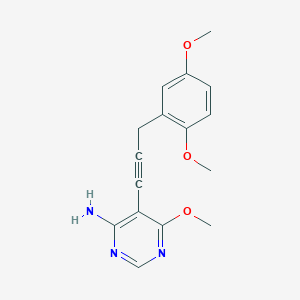
![(2-methoxyethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729861.png)
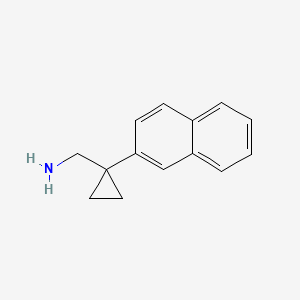
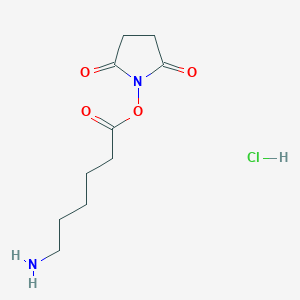
![N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine](/img/structure/B11729865.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11729870.png)

![2-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}ethan-1-ol](/img/structure/B11729874.png)
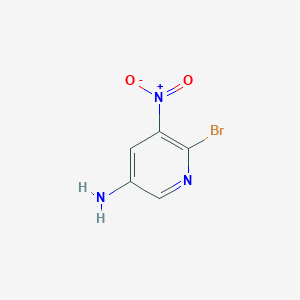
![[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729894.png)
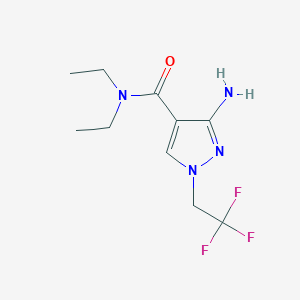
![1-(difluoromethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729910.png)
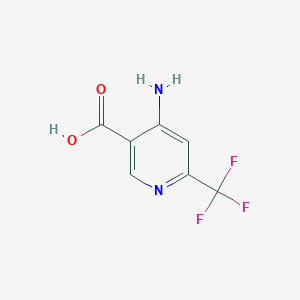
![2-(3-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729920.png)
